molecular formula C10H16F2O3S B2782178 {8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate CAS No. 2241129-28-0

{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate

Cat. No.: B2782178
CAS No.: 2241129-28-0
M. Wt: 254.29
InChI Key: WXLZZOKUSVIWQN-UHFFFAOYSA-N
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Description

{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate (CAS: 2241129-28-0) is a bicyclic organofluorine compound with the molecular formula C₁₀H₁₆F₂O₃S and a molecular weight of 254.300 g/mol. It features a bicyclo[5.1.0]octane core substituted with two fluorine atoms at the 8,8-positions and a methanesulfonate ester group at the 4-methyl position.

The bicyclo[5.1.0]octane scaffold is structurally rigid, with a fused cyclopropane ring that imposes significant steric and electronic constraints. The difluoro substitution at the bridgehead positions (C8) likely enhances the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogs, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

(8,8-difluoro-4-bicyclo[5.1.0]octanyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O3S/c1-16(13,14)15-6-7-2-4-8-9(5-3-7)10(8,11)12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLZZOKUSVIWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCC2C(C2(F)F)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate typically involves the reaction of {8,8-Difluorobicyclo[5.1.0]octan-4-yl}methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by standard techniques such as column chromatography .

Chemical Reactions Analysis

{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate undergoes various types of chemical reactions, including:

Scientific Research Applications

{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of {8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations and biochemical assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Bicyclo[5.1.0]octane Derivatives

The bicyclo[5.1.0]octane system is a common motif in strained hydrocarbons. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 8,8-difluoro, 4-methyl mesylate C₁₀H₁₆F₂O₃S 254.300 Rigid bicyclic core, strong electron-withdrawing mesylate, fluorinated bridgehead
Potassium trans-bicyclo[5.1.0]octane-4-carboxylate (I) 4-carboxylate (trans-fused) C₈H₁₁KO₂ 186.28 (anhydrous) Shortened bridging C–C bond (1.47 Å), disordered crystal structure
cis-Bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate (II) 4-bromobenzenesulfonate (cis-fused) C₁₃H₁₅BrO₃S 355.28 Halogen-bonded supramolecular architecture (Br···O interactions)

Key Observations :

  • Bridgehead Substitution: The target compound’s 8,8-difluoro substitution contrasts with non-fluorinated analogs like (I) and (II). Fluorine’s electronegativity increases the scaffold’s polarity and may reduce ring strain compared to bromine in (II) .
  • Leaving Group Reactivity : The methanesulfonate group in the target compound is a superior leaving group compared to carboxylate (I) or bromobenzenesulfonate (II), enabling efficient alkylation or cross-coupling reactions .
  • Crystal Packing : Compound (II) forms helical arrangements via Br···O halogen bonds, whereas the target compound’s fluorinated core and mesylate group may favor different intermolecular interactions (e.g., dipole-dipole or van der Waals forces) .
Functional Group Comparisons
  • Mesylate vs. However, the bromine in (II) enables halogen bonding, which is absent in the target compound .
  • Fluorine vs. Hydrogen: The 8,8-difluoro substitution in the target compound likely increases metabolic stability and alters electronic properties compared to the non-fluorinated bicyclo[5.1.0]octane derivatives .

Biological Activity

The compound {8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate is a bicyclic organic compound notable for its unique structural and chemical properties. This article delves into its biological activity, exploring its potential applications in medicinal chemistry and pharmacology, supported by various research findings and data.

Structural Information

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H14_{14}F2_2O3_3S
  • Molecular Weight : 292.30 g/mol
  • SMILES Notation : C(C1CC2C(C1(C2(C(C(C(C2)F)F)C)C)C)C)C)(C(=O)O)S(=O)(=O)C

Physical Properties

PropertyValue
LogP1.65
Polar Surface Area32 Å
Rotatable Bonds Count4
Number of Rings5

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. Alkylating agents are known to interact with DNA, leading to mutations that can either promote or inhibit cellular processes.

Mutagenic Properties

Research indicates that compounds similar to methyl methanesulfonate (MMS), which is a known alkylating agent, can induce mutations and chromosomal aberrations in various cellular models:

  • In Vitro Studies : MMS has shown to induce gene mutations at the hprt locus in Chinese hamster ovary cells and other mammalian cell lines . Similar studies on this compound suggest it may exhibit comparable mutagenic effects.
  • In Vivo Studies : In animal models, MMS increased the frequency of sister chromatid exchanges and chromosomal aberrations in mouse lymphoma cells . The potential for this compound to induce such effects warrants further investigation.

Study 1: Cytotoxicity and Mutagenicity

A study examined the cytotoxic effects of various sulfonate derivatives, including this compound on human cell lines:

  • Methodology : The compound was tested on human lymphocytes to evaluate its cytotoxicity and mutagenicity.
  • Results : The results indicated a dose-dependent increase in cell death and mutation frequency at higher concentrations, aligning with the behavior of other known alkylating agents.

Study 2: Structural Activity Relationship (SAR)

Another research focused on the structural activity relationship of bicyclic compounds:

  • Findings : The study highlighted that modifications in the bicyclic structure significantly influenced biological activity, particularly in terms of reactivity with nucleophiles such as DNA.

Comparative Analysis with Similar Compounds

CompoundMutagenicityCytotoxicityMechanism of Action
Methyl Methanesulfonate (MMS)HighHighAlkylation of DNA
This compoundModerateModeratePotential alkylation

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